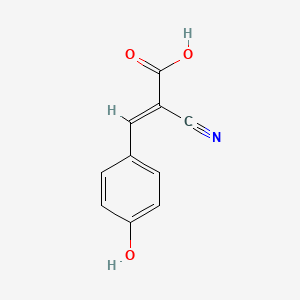

alpha-Cyano-4-hydroxycinnamic acid

Cat. No. B1662649

Key on ui cas rn:

28166-41-8

M. Wt: 189.17 g/mol

InChI Key: AFVLVVWMAFSXCK-YVMONPNESA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06413559B1

Procedure details

SC-H agar: 7.5 g/l yeast nitrogen base without amino acids, 11.3 g/l succinic acid, 6.8 g/l NaOH, 5.6 g/l casamino acids without vitamins, 0.1 g/l tryptophan, and 20 g/l agar (Bacto). Autoclaved for 20 min. at 121° C. After autoclaving, 55 ml of a 22% galactose solution and 1.8 ml of a 5% threonine solution were added per 450 ml agar. YNB-1 agar: 3.3 g/l KH2PO4, 16.7 g/l agar, pH adjusted to 7. Autoclaved for 20 min. at 121° C. After autoclaving, 25 ml of a 13.6% yeast nitrogen base without amino acids, 25 ml of a 40% glucose solution, 1.5 ml of a 1% L-leucine solution and 1.5 ml of a 1% histidine solution were added per 450 ml agar.

[Compound]

Name

amino acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

galactose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

KH2PO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

amino acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[C:1](O)(=O)[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[OH-].[Na+].[NH2:11][C@H:12](C(O)=O)CC1C2C(=CC=CC=2)NC=1.O=[CH:27][C@@H:28]([C@H:30]([C@H:32]([C@@H:34](CO)O)O)[OH:31])O.N[C@H](C(O)=O)[C@@H](C)O.OP([O-])(O)=O.[K+].O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.N[C@H](C(O)=O)CC(C)C.N[C@H](C(O)=O)CC1N=CNC=1>>[C:12]([C:3](=[CH:2][C:1]1[CH:34]=[CH:32][C:30]([OH:31])=[CH:28][CH:27]=1)[C:4]([OH:6])=[O:5])#[N:11] |f:1.2,6.7|

|

Inputs

Step One

[Compound]

|

Name

|

amino acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O

|

Step Five

|

Name

|

galactose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H]([C@H](O)C)C(=O)O

|

Step Six

|

Name

|

KH2PO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OP(=O)(O)[O-].[K+]

|

Step Seven

[Compound]

|

Name

|

amino acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC(C)C)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC1=CNC=N1)C(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

Autoclaved for 20 min. at 121° C

|

|

Duration

|

20 min

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(#N)C(C(=O)O)=CC1=CC=C(C=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06413559B1

Procedure details

SC-H agar: 7.5 g/l yeast nitrogen base without amino acids, 11.3 g/l succinic acid, 6.8 g/l NaOH, 5.6 g/l casamino acids without vitamins, 0.1 g/l tryptophan, and 20 g/l agar (Bacto). Autoclaved for 20 min. at 121° C. After autoclaving, 55 ml of a 22% galactose solution and 1.8 ml of a 5% threonine solution were added per 450 ml agar. YNB-1 agar: 3.3 g/l KH2PO4, 16.7 g/l agar, pH adjusted to 7. Autoclaved for 20 min. at 121° C. After autoclaving, 25 ml of a 13.6% yeast nitrogen base without amino acids, 25 ml of a 40% glucose solution, 1.5 ml of a 1% L-leucine solution and 1.5 ml of a 1% histidine solution were added per 450 ml agar.

[Compound]

Name

amino acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

galactose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

KH2PO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

amino acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[C:1](O)(=O)[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[OH-].[Na+].[NH2:11][C@H:12](C(O)=O)CC1C2C(=CC=CC=2)NC=1.O=[CH:27][C@@H:28]([C@H:30]([C@H:32]([C@@H:34](CO)O)O)[OH:31])O.N[C@H](C(O)=O)[C@@H](C)O.OP([O-])(O)=O.[K+].O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.N[C@H](C(O)=O)CC(C)C.N[C@H](C(O)=O)CC1N=CNC=1>>[C:12]([C:3](=[CH:2][C:1]1[CH:34]=[CH:32][C:30]([OH:31])=[CH:28][CH:27]=1)[C:4]([OH:6])=[O:5])#[N:11] |f:1.2,6.7|

|

Inputs

Step One

[Compound]

|

Name

|

amino acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O

|

Step Five

|

Name

|

galactose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H]([C@H](O)C)C(=O)O

|

Step Six

|

Name

|

KH2PO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OP(=O)(O)[O-].[K+]

|

Step Seven

[Compound]

|

Name

|

amino acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC(C)C)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC1=CNC=N1)C(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

Autoclaved for 20 min. at 121° C

|

|

Duration

|

20 min

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(#N)C(C(=O)O)=CC1=CC=C(C=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |